molecular formula C18H16FNO B2971650 (2Z)-2-[(dimethylamino)methylidene]-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one CAS No. 339010-46-7

(2Z)-2-[(dimethylamino)methylidene]-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B2971650
CAS No.: 339010-46-7
M. Wt: 281.33
InChI Key: KNDUVQUJNYWREQ-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-[(dimethylamino)methylidene]-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one is a synthetic organic compound characterized by its unique chemical structure. This compound belongs to the class of indenones, which are known for their diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(dimethylamino)methylidene]-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one typically involves a multi-step process. One common method includes the condensation of 7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(dimethylamino)methylidene]-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in various substituted indenone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(dimethylamino)methylidene]-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research due to its potential bioactivity. It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a candidate for the treatment of various diseases, including cancer and neurological disorders.

Industry

The compound is also used in the industrial sector for the development of new materials and chemical processes. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (2Z)-2-[(dimethylamino)methylidene]-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[(dimethylamino)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one: Lacks the fluorine atom at the 7-position.

    (2Z)-2-[(dimethylamino)methylidene]-7-chloro-3-phenyl-2,3-dihydro-1H-inden-1-one: Contains a chlorine atom instead of fluorine.

    (2Z)-2-[(dimethylamino)methylidene]-7-bromo-3-phenyl-2,3-dihydro-1H-inden-1-one: Contains a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom at the 7-position in (2Z)-2-[(dimethylamino)methylidene]-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one imparts unique chemical and biological properties. Fluorine atoms can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

(2Z)-2-(dimethylaminomethylidene)-7-fluoro-3-phenyl-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO/c1-20(2)11-14-16(12-7-4-3-5-8-12)13-9-6-10-15(19)17(13)18(14)21/h3-11,16H,1-2H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDUVQUJNYWREQ-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(C2=C(C1=O)C(=CC=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/C(C2=C(C1=O)C(=CC=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.